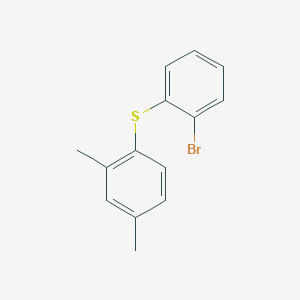

(2-Bromophenyl)(2,4-dimethylphenyl)sulfane

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as 1-(2-bromophenyl)sulfanyl-2,4-dimethylbenzene according to substitutive nomenclature principles. Alternative acceptable names include 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene and this compound, reflecting different approaches to describing the sulfur-containing functional group. The Chemical Abstracts Service has assigned this compound the registry number 960203-41-2, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₄H₁₃BrS encapsulates the elemental composition, revealing fourteen carbon atoms, thirteen hydrogen atoms, one bromine atom, and one sulfur atom. This formula corresponds to a molecular weight of 293.22 grams per mole, calculated from the sum of atomic masses of constituent elements. The degree of unsaturation for this compound equals eight, accounting for the two benzene rings and the absence of additional rings or multiple bonds beyond the aromatic systems.

The Molecular Design Limited number assigned to this compound is MFCD26386449, serving as an additional database identifier. The Simplified Molecular Input Line Entry System representation reads CC1=CC=C(SC2=CC=CC=C2Br)C(C)=C1, providing a linear text description of the molecular connectivity. The International Chemical Identifier key FGTISJUBEGSYIP-UHFFFAOYSA-N offers a unique string for computational database searches and chemical informatics applications.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural insights regarding molecular geometry and intermolecular interactions, though specific crystal structure data for this exact compound was not extensively detailed in the available research literature. However, related studies on brominated phenyl sulfides provide relevant structural context for understanding the conformational behavior of this molecular class. The presence of the bulky bromine substituent in the ortho position relative to the sulfur bridge creates significant steric interactions that influence the preferred conformational arrangements around the sulfur atom.

Conformational isomerism in sulfide compounds typically involves rotation around the carbon-sulfur bonds, leading to different spatial arrangements of the aromatic rings. The energy barriers for these rotational processes are generally low enough to permit rapid interconversion at room temperature, though specific conformers may be stabilized through intramolecular interactions or crystal packing forces. The 2,4-dimethyl substitution pattern on one aromatic ring introduces additional steric considerations that influence the preferred conformational states and may lead to observable preferences in solution or solid-state structures.

Theoretical studies on similar organosulfur compounds suggest that the sulfur atom adopts approximately tetrahedral geometry when considering its lone pairs, though the carbon-sulfur-carbon bond angle typically deviates from ideal tetrahedral angles due to the different hybridization requirements of the sulfur atom in organic sulfides. The bromine substituent's electron-withdrawing character and substantial van der Waals radius contribute to conformational preferences that minimize steric clashes while optimizing electronic interactions within the molecular framework.

| Structural Feature | Description | Impact |

|---|---|---|

| Carbon-Sulfur-Carbon Bond Angle | Approximately 104° | Influences molecular geometry |

| Bromine Position | Ortho to sulfur linkage | Creates steric hindrance |

| Methyl Substitution | 2,4-positions on phenyl ring | Affects conformational preferences |

| Aromatic Ring Orientation | Variable through rotation | Determines overall molecular shape |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques, each offering distinct information about molecular connectivity and electronic environment. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 spectra revealing characteristic patterns consistent with the proposed molecular structure. The aromatic region of proton Nuclear Magnetic Resonance spectra typically displays complex multiplets between 6.5 and 7.5 parts per million, reflecting the different chemical environments of the aromatic hydrogen atoms on both phenyl rings.

The methyl substituents on the 2,4-dimethylphenyl ring appear as distinct singlets in the proton Nuclear Magnetic Resonance spectrum, typically around 2.3 parts per million, with integration ratios confirming the presence of six hydrogen atoms distributed between the two methyl groups. The coupling patterns and chemical shifts provide definitive evidence for the substitution pattern and connectivity through the sulfur bridge. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the expected fourteen carbon signals, with aromatic carbons appearing in the range of 120-140 parts per million and methyl carbons showing characteristic upfield shifts around 20 parts per million.

Infrared spectroscopy of this compound exhibits characteristic absorption bands that confirm the presence of aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers, aliphatic carbon-hydrogen stretching from the methyl groups around 2900-3000 wavenumbers, and aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region. The carbon-sulfur stretching vibrations typically appear in the 600-800 wavenumber range, though these may overlap with other low-frequency modes and aromatic out-of-plane bending vibrations.

Mass spectrometry analysis provides molecular ion peaks consistent with the calculated molecular weight of 293.22, with characteristic fragmentation patterns involving loss of bromine atom (mass 79/81 due to isotope pattern) and methyl radicals (mass 15). The isotope pattern for bromine-containing compounds creates distinctive doublet peaks separated by two mass units, serving as a diagnostic feature for brominated organic molecules. Electron ionization mass spectrometry typically shows base peaks corresponding to the most stable fragment ions formed through preferential cleavage of the carbon-sulfur bonds or elimination of the bromine substituent.

| Spectroscopic Technique | Key Features | Diagnostic Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic multiplets 6.5-7.5 ppm, Methyl singlets ~2.3 ppm | Substitution pattern confirmation |

| Carbon-13 Nuclear Magnetic Resonance | 14 carbon signals, Aromatic region 120-140 ppm | Molecular connectivity |

| Infrared Spectroscopy | Aromatic C-H 3000-3100 cm⁻¹, C-S 600-800 cm⁻¹ | Functional group identification |

| Mass Spectrometry | Molecular ion 293, Bromine isotope pattern | Molecular weight and composition |

Computational Modeling of Electronic Structure

Computational investigations of this compound electronic structure employ density functional theory methodologies to elucidate molecular orbital characteristics, charge distribution patterns, and thermodynamic properties that govern chemical reactivity and molecular behavior. These theoretical studies provide insights into the electronic effects of the bromine substituent and methyl groups on the overall molecular electronic structure, particularly focusing on how these substituents influence the electron density around the sulfur atom and adjacent aromatic systems.

The mechanism of action for this compound involves interactions through its functional groups, with the bromine atom serving as a potential leaving group during nucleophilic substitution reactions, while the sulfur center can participate in redox processes that influence reactivity with biological and chemical systems. Computational analysis reveals that the bromine substituent creates an electron-deficient region on the adjacent aromatic ring, making this position susceptible to nucleophilic attack, while the electron-donating methyl groups on the opposite ring increase electron density and influence the overall electronic properties of the molecule.

Density functional theory calculations provide quantitative information about bond lengths, bond angles, and torsional parameters that define the three-dimensional molecular geometry. These computational results complement experimental crystallographic data and help explain observed conformational preferences based on electronic energy considerations. The calculations typically reveal that the carbon-sulfur bond lengths are approximately 1.78 Angstroms, consistent with typical values for aromatic carbon-sulfur single bonds, while the carbon-carbon bond lengths within the aromatic rings maintain their characteristic values around 1.39 Angstroms.

The frontier molecular orbital analysis demonstrates how the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions influence chemical reactivity patterns. The electron density maps generated through computational modeling show the spatial distribution of electron probability and help predict sites of electrophilic and nucleophilic attack. These calculations also provide estimates of molecular properties such as dipole moments, polarizability, and ionization potentials that correlate with experimental observations and aid in predicting chemical behavior under various reaction conditions.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Carbon-Sulfur Bond Length | ~1.78 Å | Typical aromatic C-S distance |

| Carbon-Carbon Bond Length | ~1.39 Å | Aromatic character maintenance |

| Dipole Moment | Variable with conformation | Polarity indicator |

| Frontier Orbital Energy Gap | Depends on methodology | Reactivity predictor |

| Molecular Volume | ~293 ų | Steric considerations |

Propriétés

IUPAC Name |

1-(2-bromophenyl)sulfanyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTISJUBEGSYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262043 | |

| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960203-41-2 | |

| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling Method

The most well-documented method for preparing (2-Bromophenyl)(2,4-dimethylphenyl)sulfane involves a palladium-catalyzed coupling reaction between 2-bromophenyl derivatives and 2,4-dimethylphenyl thiol or sulfane precursors.

- Catalyst: Palladium catalysts such as Bis(dibenzylideneacetone)palladium (Pd(dba)₂), Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), or Palladium(II) acetate (Pd(OAc)₂) are employed. Pd(dba)₂ is often preferred for its reactivity and selectivity.

- Ligands: Phosphine ligands are crucial to stabilize the palladium catalyst and enhance reaction efficiency. Both monodentate and bidentate ligands are used, including racemic 2,2'-bis-diphenylphosphanyl-[1,1']binaphthalenyl (rac-BINAP), 1,1'-bis(diphenylphosphino)ferrocene (DPPF), bis-(2-diphenylphosphinophenyl)ether (DPEphos), and tri-tert-butyl phosphine.

- Base: Bases such as pyridine, triethylamine, methylamine, and N,N-dimethylethylamine are used, with pyridine being the most preferred base.

- Solvent and Temperature: The reaction is typically conducted in toluene or similar organic solvents at temperatures ranging from 90°C to 110°C under a nitrogen atmosphere for 2 to 4 hours.

- The 2,4-dimethylphenyl thiol or sulfane precursor is combined with 2-bromo-1-iodobenzene (or similar aryl halides) in the presence of the palladium catalyst and phosphine ligand.

- Sodium tert-butoxide or other strong bases are added to facilitate the coupling.

- The reaction mixture is stirred at elevated temperature under nitrogen.

- After completion, the mixture is cooled, water is added, and the organic layer is separated.

- Solvents are removed under reduced pressure to yield an oily residue containing the product.

- Quantitative yields (up to 100%) of this compound have been reported using this method.

- Subsequent purification steps yield the product as a solid with about 77% isolated yield after crystallization and washing procedures.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd(dba)₂, rac-BINAP, sodium tert-butoxide, pyridine base | 90-110°C, N₂ atmosphere, 2-4 hrs | Up to 100% crude, 77% isolated | Requires careful purification |

| Sulfinate + N-Bromosuccinimide | Sodium benzenesulfinate, disulfide, NBS, MeCN solvent | Room temperature, 12 hrs | Moderate yields | Alternative route, less common |

| Stock Solution Preparation | This compound, DMSO, PEG300 | Ambient, sequential solvent addition | N/A | For formulation and research use |

Research Findings and Considerations

- The palladium-catalyzed method is the most efficient and scalable for industrial synthesis, providing high yields and purity suitable for pharmaceutical intermediates.

- Ligand choice and base selection significantly affect reaction efficiency and selectivity.

- Purification via solvent crystallization is critical to isolate the compound in solid form.

- Alternative methods such as sulfinate/NBS reactions provide synthetic flexibility but are less commonly employed.

- Stock solution preparation data facilitate handling and formulation in biological studies.

This detailed overview synthesizes data from patent literature and research publications, providing a comprehensive guide to the preparation of this compound with professional and authoritative insight.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Bromophenyl)(2,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: (2-Phenyl)(2,4-dimethylphenyl)sulfane

Substitution: Various substituted phenyl derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

Vortioxetine Synthesis

One of the most notable applications of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane is its use as an intermediate in the synthesis of vortioxetine , an antidepressant approved for the treatment of Major Depressive Disorder (MDD). Vortioxetine is chemically described as 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine. The synthesis process involves using this compound to form key intermediates that ultimately lead to vortioxetine with a reported yield of around 17% in some methodologies .

The compound has been utilized in various synthetic pathways to create other bioactive molecules. For instance, it can be synthesized through palladium-catalyzed coupling reactions with other halogenated compounds, allowing for the formation of diverse sulfur-containing organic compounds. This versatility makes it valuable in organic synthesis and medicinal chemistry .

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthetic methods involving this compound. The development of greener methodologies aims to reduce waste and improve the sustainability of chemical processes. For example, using solid-supported palladium catalysts under mild conditions can enhance the efficiency and yield of reactions involving this compound .

Case Studies

Case Study 1: Synthesis of Vortioxetine

In a study focusing on the preparation of vortioxetine, researchers demonstrated a novel approach utilizing this compound as a critical intermediate. The method improved yield and reduced reliance on hazardous reagents typically used in traditional synthetic routes .

Case Study 2: Carbon-Heteroatom Bond Formation

Another significant application is highlighted in studies exploring carbon-heteroatom bond formation reactions where this compound serves as a precursor for synthesizing various heterocyclic compounds. These reactions are pivotal in developing new pharmaceuticals with enhanced biological activity .

Mécanisme D'action

The mechanism of action of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine atom and sulfane group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sulfur-Containing Compounds

Halogen-Substituted Analogues

(2-Chlorophenyl)(2,4-dimethylphenyl)sulfane (CAS 46)

- Structure : Chlorine replaces bromine at the 2-position of the phenyl ring.

- Synthesis : Similar Pd-catalyzed methods, but yields and reactivity differ due to Cl’s weaker leaving-group ability compared to Br.

- Applications : Less frequently used in drug synthesis; primarily a structural analog for mechanistic studies.

- NMR Data : δ 7.41 (d, J = 3.9 Hz, 1H), 2.29 (s, 3H) .

(2-Bromo-4-fluorophenyl)(methyl)sulfane (CAS 91524-70-8)

Sulfur-Atom Variants

1,2-Bis(2,4-dimethylphenyl)disulfane (CAS 26g)

- Structure : Two 2,4-dimethylphenyl groups connected by a disulfide bond (–S–S–).

- Synthesis: Copper-promoted coupling of 2,4-dimethylbenzenethiol; lower yields (33%) compared to monosulfanes.

- Applications : Used in materials chemistry rather than pharmaceuticals .

Cyclopropyl(2,4-dimethylphenyl)sulfane (CAS 1g)

- Structure : Cyclopropyl group replaces the bromophenyl moiety.

- Synthesis : Achieved via copper-mediated S-cyclopropylation; 31% yield.

Electron-Withdrawing Group Derivatives

(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (CAS 1610527-49-5)

Comparative Data Table

*Yield depends on halogen (Br: 66%; I: 95% in iodo derivatives) .

†Yield after oxidation and reduction steps .

Research Findings and Mechanistic Insights

- Reactivity Trends: Bromine’s superior leaving-group ability compared to Cl or NO₂ results in higher yields in Pd-catalyzed reactions. Iodo derivatives (e.g., (2-iodophenyl)(2,4-dimethylphenyl)sulfane) achieve 95% yield in Buchwald–Hartwig amination .

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂) enable alternative pathways (e.g., SNAr) but require additional steps (oxidation/reduction) .

- Biological Activity : Unlike hydrazone-based sulfides () or sulfoxides (), this compound lacks direct biological activity and is primarily a synthetic intermediate .

Activité Biologique

(2-Bromophenyl)(2,4-dimethylphenyl)sulfane, with the molecular formula C14H13BrS and a molecular weight of 293.23 g/mol, is an organic compound characterized by a bromine atom attached to a phenyl ring and further linked to another phenyl ring featuring two methyl groups at the 2 and 4 positions. This compound has garnered interest in the field of medicinal chemistry due to its unique structural features, particularly the presence of a thioether functional group (S-C bond) alongside a halogen substituent.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several potential biological activities:

- Anticancer Properties : Initial bioassays suggest that compounds with similar structures may exhibit anticancer activity. For instance, studies on related thioether compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound could possess similar properties.

- Enzyme Interaction : The presence of sulfur in thioethers allows for interactions with enzymes and proteins, potentially influencing metabolic pathways. This interaction can lead to alterations in cellular functions and signaling pathways.

- Cellular Effects : The compound may affect cell signaling pathways and gene expression, which could have implications for therapeutic applications in diseases characterized by dysregulated cellular processes.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various sulfide compounds, including derivatives of this compound. Notable findings include:

- Thioarylation Reactions : A study demonstrated the successful application of this compound in thioarylation reactions with anilines, yielding products in moderate to high yields (42–75%) under optimized conditions . This reaction showcases the compound's potential utility in synthetic organic chemistry.

- Biochemical Analysis : Similar compounds have been shown to interact with DNA and influence genetic processes through complex formation. This suggests that this compound could also exhibit such interactions, potentially leading to therapeutic applications in oncology.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of bromine and dimethyl substitution on phenylene rings. A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(4-Bromophenyl)-5-phenylthiophene | 0.88 | Contains a thiophene ring which may enhance reactivity. |

| 1-Bromo-4-(propan-2-ylsulfanyl)benzene | 0.72 | Features an isopropyl group that alters steric hindrance. |

| 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 0.72 | Incorporates fluorine which may affect electronic properties. |

Q & A

Q. What is the standard synthetic route for (2-Bromophenyl)(2,4-dimethylphenyl)sulfane?

The compound is synthesized via iron(III) triflimide-catalyzed regioselective C-H thioarylation. A typical procedure involves reacting m-xylene (0.24 mmol) with a bromophenyl thiol precursor at 75°C for 48 hours under nitrogen. Purification by flash column chromatography (hexane) yields the product (58%) as a colorless oil. Key characterization includes H NMR, C NMR, and mass spectrometry .

Q. How is the structure of this compound confirmed?

Spectroscopic methods are employed:

- H NMR (400 MHz, CDCl): Peaks at δ 2.34 (s, 3H) and 2.37 (s, 3H) for methyl groups; aromatic protons between δ 6.58–7.53.

- C NMR: Signals at δ 20.7 and 21.4 (CH), with aromatic carbons in the 121–142 ppm range.

- MS (ESI): m/z 317 (M + Na) .

Q. What purity assessment methods are recommended for this compound?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is used to confirm purity (≥97%). Residual solvents or byproducts (e.g., disulfides) can be quantified via GC-MS or H NMR integration .

Advanced Research Questions

Q. How can reaction yields be optimized in the iron-catalyzed synthesis?

Yield optimization involves:

- Catalyst screening : Compare iron(III) triflimide with alternative catalysts (e.g., copper systems) for efficiency .

- Temperature/time modulation : Kinetic studies (e.g., sampling at 12–24 h intervals) to identify rate-limiting steps.

- Byproduct mitigation : Monitor disulfide formation (common in thiol-based reactions) using TLC or in-situ IR .

Q. What analytical challenges arise in detecting impurities or degradation products?

Impurities like 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-piperazinecarboxaldehyde (a vortioxetine-related impurity) require advanced techniques:

- HPLC-MS/MS : For trace-level detection using selective ion monitoring.

- NMR spiking : Co-inject suspected impurities to confirm retention times.

- Stability studies : Expose the compound to heat/light and analyze degradation via accelerated conditions .

Q. How do substituents influence regioselectivity in C-H thioarylation?

Steric and electronic effects dominate:

Q. What mechanistic insights exist for iron-catalyzed C-H activation in this reaction?

Proposed mechanism:

- Electrophilic aromatic substitution : Iron(III) triflimide generates a sulfonium ion intermediate, activating the thiol for coupling.

- Ligand role : BINAP or phosphine ligands stabilize the iron center, enhancing electron transfer.

- Oxidation state : Fe(III) facilitates single-electron transfer (SET) to generate aryl radicals .

Methodological Considerations

Q. How can cross-coupling reactions functionalize this sulfide?

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) introduce amines or heterocycles. Example: Reaction with N-(tert-butoxycarbonyl)piperazine using Pd(dba)/BINAP yields vortioxetine precursors. Optimize ligand ratios (e.g., 1:2 Pd:BINAP) to suppress homocoupling .

Q. What alternative purification strategies are viable for scale-up?

- Recrystallization : Test solvent systems (e.g., hexane/ethyl acetate) for high recovery.

- Centrifugal partition chromatography : For polar byproduct separation without silica gel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.